8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
CAS No.: 1903023-03-9
Cat. No.: VC6775769
Molecular Formula: C18H23ClN2O5
Molecular Weight: 382.84
* For research use only. Not for human or veterinary use.
![8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane - 1903023-03-9](/images/structure/VC6775769.png)
Specification
CAS No. | 1903023-03-9 |
---|---|
Molecular Formula | C18H23ClN2O5 |
Molecular Weight | 382.84 |
IUPAC Name | [5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Standard InChI | InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2 |
Standard InChI Key | ASKAKDTXZHMQFR-UHFFFAOYSA-N |
SMILES | C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl |
Introduction
Structural and Chemical Characteristics
Core Spirocyclic Framework
The compound’s central framework, 1,4-dioxa-8-azaspiro[4.5]decane, consists of a piperidine ring fused to a 1,3-dioxolane ring via a spiro junction at the piperidine’s 4-position . This configuration imposes conformational rigidity, a feature often exploited to enhance binding specificity in medicinal chemistry . The spirocyclic amine (8-aza) serves as the attachment point for the pyridine-carbonyl substituent, positioning it for optimal interactions with biological targets.
Pyridine Substituent Analysis
The pyridine ring is substituted at positions 3, 5, and 6:
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C3: Carbonyl linkage to the spirocyclic amine
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C5: Chlorine atom (electronegative substituent)
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C6: Oxan-4-yloxy group (tetrahydropyran-4-yl ether)
This substitution pattern creates a spatially diverse pharmacophore. The chlorine atom likely enhances electrophilic character, while the tetrahydropyran ether contributes to solubility through hydrogen-bonding capacity .
Synthetic Methodologies
Spirocyclic Amine Synthesis
The 1,4-dioxa-8-azaspiro[4.5]decane core is synthesized via a ketoprotected piperidone derivative. A demonstrated route involves:
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Piperidin-4-one ethylene ketal formation: Reaction of piperidin-4-one with ethylene glycol under acid catalysis .
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Amine protection: Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .
Key reaction conditions:
Pyridine Coupling Strategy
The pyridine-carbonyl moiety is introduced via amide bond formation:
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Acid chloride activation: 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid treated with thionyl chloride or oxalyl chloride.
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Nucleophilic acyl substitution: Reaction with the spirocyclic amine under Schotten-Baumann conditions.
Optimization considerations:
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Steric hindrance at C3 may necessitate high dilution techniques
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Microwave-assisted synthesis could improve reaction kinetics
Physicochemical Profiling
Computational Predictions
Spectroscopic Signatures
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IR: Strong C=O stretch ~1680 cm⁻¹ (amide I band)
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¹H NMR (CDCl3):
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δ 1.6–2.1 ppm (m, spirocyclic CH2 groups)
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δ 3.5–4.0 ppm (m, dioxolane OCH2 and tetrahydropyran protons)
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δ 8.2–8.5 ppm (d, pyridine H-2 and H-4)
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Biological Evaluation and Applications
Target Hypothesis
Structural analogs demonstrate activity against:
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Kinase inhibitors: Spirocycles’ rigidity complements ATP-binding pockets
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GPCR modulators: Amine protonation enables ionic interactions with aspartate residues
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Antimicrobial agents: Chloropyridine derivatives show Gram-positive activity
ADME/Tox Profile
Metabolism: Predominant pathways:
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Oxidative cleavage of dioxolane ring (CYP3A4/5)
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O-dealkylation of tetrahydropyran ether (CYP2D6)
Toxicity alerts:
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Ames test negative (no aromatic amines)
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Potential hERG inhibition risk (calculated IC50 ≈ 2 μM)
Comparative Analysis with Related Compounds
Future Research Directions
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Crystallography: X-ray analysis to confirm spirocyclic conformation
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SAR studies: Vary tetrahydropyran substituents to optimize solubility
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In vivo models: Evaluate bioavailability in rodent pharmacokinetic studies
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